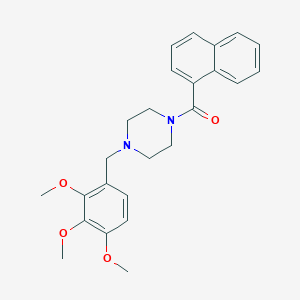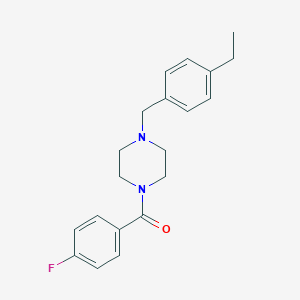![molecular formula C17H17N3O3 B248588 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It is a member of the pyrrolone family of compounds, which have been studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to act through various cellular pathways, including the inhibition of enzymes involved in inflammation and oxidative stress, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation and oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its diverse biological activities. It has potential applications in various fields of research, including cancer biology, microbiology, and pharmacology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to further explore its potential as an anti-cancer agent, as well as its ability to inhibit enzymes involved in inflammation and oxidative stress. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of derivatives of this compound with improved biological activities.
Synthesemethoden
The synthesis of 4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method involves the reaction of 4-acetyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one with 1H-imidazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research due to its diverse biological activities. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit certain enzymes involved in inflammation and oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
Eigenschaften
Produktname |
4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)14-15(12-5-3-2-4-6-12)20(17(23)16(14)22)8-7-13-9-18-10-19-13/h2-6,9-10,15,22H,7-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
WCAJRQABQQQHBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)CCC3=CN=CN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248508.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B248515.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)
![4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B248517.png)
![1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)

![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248521.png)

